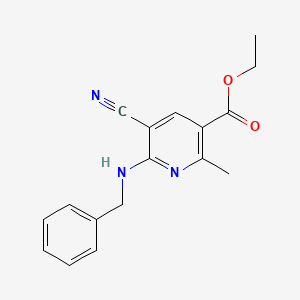

![molecular formula C19H24N2O2 B5526059 3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)

3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinolinol derivatives, closely related to the compound of interest, has been explored in various studies. For example, the synthesis of optically active quinolinone derivatives, demonstrating the importance of specific intermediates and the impact of stereochemistry on biological activity, was reported by Fujioka et al. (1996) in their study on cardiotonic agents (Fujioka et al., 1996). Moreover, the work by Vandekerckhove et al. (2015) on the synthesis of functionalized aminoquinolines through intermediate cyclization processes underscores the versatility and potential of quinolinol derivatives in medicinal chemistry (Vandekerckhove et al., 2015).

Molecular Structure Analysis

Studies on quinolinone derivatives, including molecular docking and ADMET analysis, such as the one conducted by Sarkar et al. (2021), highlight the importance of understanding the molecular structure for predicting biological activity and potential pharmaceutical applications (Sarkar et al., 2021).

Chemical Reactions and Properties

Research on the chemical reactions of quinolinone derivatives reveals the diversity of chemical transformations these compounds can undergo. For instance, the study by Asghari et al. (2014) on the antibacterial activity of pyranoquinoline derivatives demonstrates the potential for these compounds to be functionalized for specific biological activities (Asghari et al., 2014).

Physical Properties Analysis

The study of physical properties, including spectroscopic analyses, is crucial for the characterization and application of quinolinol derivatives. The work by Ismail et al. (2013) on the spectroscopic analysis of a quinolinone derivative provides insights into the compound's structure through experimental and theoretical approaches (Ismail et al., 2013).

Chemical Properties Analysis

The exploration of chemical properties, such as reactivity and stability, is fundamental to understanding and applying quinolinol derivatives. The research by Pourmousavi et al. (2016) on the synthesis, spectroscopic investigations, and computational study of quinolinol derivatives underscores the importance of detailed chemical property analysis for potential applications in optoelectronic devices and nonlinear optical behavior (Pourmousavi et al., 2016).

Scientific Research Applications

Synthesis and Biological Activity

Antiplasmodial and Antifungal Activity : A study highlighted the synthesis of N-functionalized aminoquinolines through cyclization of diallylaminoquinolines, leading to compounds with moderate activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. Additionally, some derivatives displayed antifungal activity against Rhodotorula bogoriensis and Aspergillus flavus (Vandekerckhove et al., 2015).

Antibacterial Activity : The synthesis of pyranoquinoline derivatives, via reactions involving 4-hydroxy-1-methyl-2(1H)-quinolinone, showed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa (Asghari et al., 2014).

Synthetic Methodologies

Chemoenzymatic Synthesis : Demonstrating a chemoenzymatic route to synthesize key intermediates for new quinolone antitumor compounds, this method illustrates the versatility of diallylamine in synthetic chemistry, potentially applicable for the synthesis of compounds similar to "3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol" (Kamal et al., 2004).

Synthesis of Quinazolinones : Utilizing a poly(ethylene glycol) supported aza-Wittig reaction, this study efficiently synthesizes 2-dialkylamino-4(3H)-quinazolinones, underscoring the utility of diallylamino compounds in synthesizing heterocyclic compounds with potential biological activities (Xie et al., 2008).

properties

IUPAC Name |

3-[[bis(prop-2-enyl)amino]methyl]-6-ethoxy-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-5-10-21(11-6-2)13-17-14(4)20-18-9-8-15(23-7-3)12-16(18)19(17)22/h5-6,8-9,12H,1-2,7,10-11,13H2,3-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMILEAUYYHIAHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C(C2=O)CN(CC=C)CC=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[Bis(prop-2-EN-1-YL)amino]methyl}-6-ethoxy-2-methylquinolin-4-OL | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)

![3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)

![2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5526001.png)

![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)

![8-[(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5526030.png)

![(4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526037.png)

![N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5526044.png)

![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)

![2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)

![5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5526062.png)

![2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5526068.png)

![N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5526069.png)